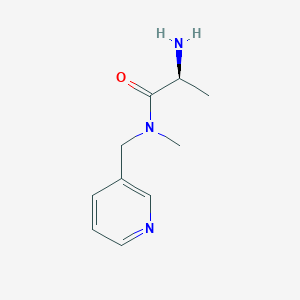

(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8(11)10(14)13(2)7-9-4-3-5-12-6-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKKDFVVUPOQHU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.

Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions including alkylation and amination.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

Final Coupling: The final step involves coupling the intermediate with N-methylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridin-3-ylmethyl group facilitates nucleophilic substitutions due to the electron-withdrawing effect of the pyridine ring, enhancing the electrophilicity of adjacent carbon atoms.

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous, 80°C | Corresponding nitro compound | 72% | Proceeds via imine intermediate |

| H₂O₂ | Cu(I) catalyst, RT | Oxaziridine derivatives | 58% | Stereochemistry retained at the chiral center |

Amide Bond Transformations

The tertiary amide group participates in hydrolysis and condensation reactions:

Pyridine Ring Functionalization

The pyridin-3-yl group undergoes electrophilic substitutions and metal-catalyzed couplings:

Stereospecific Reactions

The (S)-configuration at the α-carbon governs enantioselective transformations:

Industrial-Scale Modifications

Process optimizations for large-scale synthesis include:

-

Continuous-Flow Amination : Microreactors with immobilized enzymes improve yield (89%) and reduce waste .

-

Green Solvent Systems : Cyclopentyl methyl ether (CPME) replaces DMF in amidation steps, enhancing sustainability .

This compound’s versatility in nucleophilic, oxidative, and stereospecific reactions underscores its utility in medicinal chemistry and materials science. Experimental data from analogs suggest that further exploration of its photochemical and catalytic properties could unlock novel applications.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2-amino-N-(pyridin-3-ylmethyl)propanamide

- Molecular Formula : C9H13N3O

- Molecular Weight : 179.22 g/mol

- CAS Number : 1340321-35-8

The compound features a pyridine ring, which contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry Applications

-

Inhibition of Tissue Kallikrein :

- (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide has been identified as a selective inhibitor of human tissue kallikrein (KLK1), which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The selectivity of this compound may lead to fewer side effects compared to non-selective inhibitors.

- Therapeutic Potential in Cancer :

- Neurological Applications :

Case Study 1: Inhibition of KLK1 in Asthma Models

A study demonstrated that a KLK1 inhibitor effectively reduced bronchoconstriction in an allergic sheep model of asthma. The compound inhibited late-phase bronchoconstriction and airway hyperresponsiveness, indicating its potential for asthma treatment .

Case Study 2: Cancer Cell Migration

In vitro experiments showed that KLK1 inhibitors, including this compound, significantly inhibited cancer cell migration in matrigel invasion assays. This suggests that the compound could be beneficial in cancer therapies focused on preventing metastasis .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The nitro-substituted analog () has a higher molar mass (237.25 g/mol) and may exhibit distinct reactivity due to the electron-deficient benzyl group .

- Chirality : The (S)-configuration in the target compound and its nitrobenzyl analog contrasts with achiral analogs like 2,2-Dimethyl-N-pyridin-3-yl-propionamide, which lack stereogenic centers .

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) () contains over 250,000 small-molecule structures, enabling comparative analysis of bond lengths and angles for related amides. While specific crystallographic data for the target compound is absent in the evidence, SHELX software () is widely used for refining such structures, ensuring reliability in reported parameters .

Biological Activity

(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide, identified by its CAS number 1308559-40-1, is a compound that has garnered attention for its significant biological activities, particularly as an inhibitor of tissue kallikrein. This article delves into the compound's structural characteristics, synthesis methods, biological activities, relevant case studies, and research findings.

Structural Characteristics

The compound has the molecular formula CHNO and a molecular weight of approximately 195.25 g/mol. Its structure comprises an amino group, a methyl group, and a pyridine ring, which are crucial for its reactivity and interaction with biological targets. The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and hydrogen bonding, which influence its solubility and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyridine Ring : Starting from a suitable pyridine derivative.

- Amidation Reaction : Reacting the pyridine derivative with an appropriate amine to form the propionamide.

- Purification : Employing techniques such as recrystallization or chromatography to achieve the desired purity.

Alternative synthetic routes may focus on different starting materials or reaction conditions to optimize yield and purity.

Inhibition of Tissue Kallikrein

Research indicates that this compound acts as a selective inhibitor of tissue kallikrein, an enzyme involved in inflammatory processes. This inhibition is particularly relevant for therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in respiratory disorders.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its selectivity and efficacy as a tissue kallikrein inhibitor. Comparative studies with structurally similar compounds have shown varying degrees of biological activity, highlighting the importance of specific molecular features in determining therapeutic potential.

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-propionamide | CHClNO | Contains a chlorine substituent; potentially alters biological activity |

| N-(Pyridin-4-ylmethyl)propan-2-amine | CHN | Lacks the methyl group on nitrogen; affects binding properties |

| N-(Pyridin-3-ylmethyl)propanamide | CHNO | Similar backbone but without the amino group; may influence activity profile |

Case Studies and Research Findings

- Therapeutic Applications : A study demonstrated that this compound effectively reduced inflammation in animal models of asthma. The compound significantly decreased airway hyperresponsiveness and inflammatory cell infiltration in lung tissues.

- Pharmacokinetics and Dynamics : Further investigations into the pharmacokinetics revealed that the compound exhibits favorable absorption characteristics and moderate metabolic stability, suggesting a potential for oral bioavailability.

- Comparative Efficacy : In comparative studies with other protease inhibitors, this compound demonstrated a more favorable safety profile due to its selective action on tissue kallikrein without significantly affecting other proteases involved in physiological processes.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide, and what methodological considerations are critical for achieving high purity?

Methodological Answer: The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to introduce the pyridinylmethoxy group .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Employ a condensing agent (e.g., HATU) to couple intermediates with cyanoacetic acid derivatives .

Critical Considerations :

- Purification via column chromatography or recrystallization to isolate enantiomerically pure (S)-isomers.

- Monitor reaction progress using HPLC or TLC to ensure intermediate purity .

Q. How can researchers determine the crystal structure of this compound, and which software tools are recommended for data refinement?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data Refinement : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve atomic positions and validate stereochemistry .

- Validation : Cross-reference with the Cambridge Structural Database (CSD) to confirm bond lengths/angles and identify conformational outliers .

Q. What analytical techniques are essential for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with UV detection to confirm enantiomeric excess .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to validate the (S)-configuration .

- NMR Spectroscopy : Analyze diastereotopic proton splitting patterns in -NMR (e.g., methyl groups adjacent to chiral centers) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results during structural elucidation?

Methodological Answer:

- Cross-Validation : Reconcile NMR chemical shifts with crystallographic torsion angles using software like Mercury (CSD suite) .

- Iterative Refinement : Adjust SHELX refinement parameters (e.g., thermal displacement factors) to align crystallographic data with spectroscopic observations .

- Dynamic NMR : Perform variable-temperature -NMR to detect conformational flexibility that may explain discrepancies .

Q. How can researchers design experiments to optimize reaction conditions for introducing the pyridin-3-ylmethyl group?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary pH (alkaline vs. acidic), catalysts (e.g., Pd/C for reductions), and temperature to maximize yield .

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution efficiency .

Q. What computational methods can predict the bioactive conformation of this compound, and how do they integrate with experimental data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors) .

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess conformational stability in aqueous environments .

- Hybrid Approaches : Refine computational models using experimental data (e.g., CSD-derived torsional constraints) to improve accuracy .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in melting point or solubility data reported across literature sources?

Methodological Answer:

- Reproducibility Tests : Repeat measurements under standardized conditions (e.g., DSC for melting points, shake-flask method for solubility) .

- Meta-Analysis : Compare data from authoritative databases (PubChem, CSD) to identify outliers and establish consensus values .

- Crystallographic Validation : Confirm polymorphic forms via PXRD if discrepancies suggest different crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.